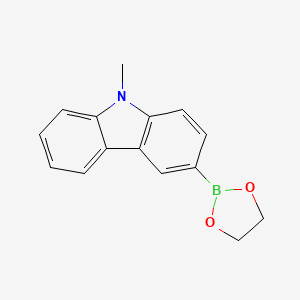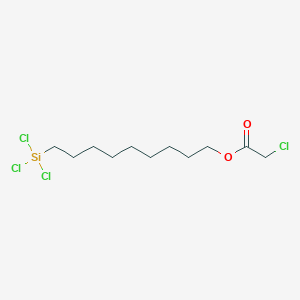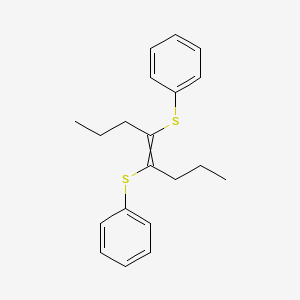
1,1'-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is an organic compound characterized by the presence of a disulfide linkage between two benzene rings, with an oct-4-ene chain connecting the sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene typically involves the reaction of 4-octene with thiol-containing benzene derivatives under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as iodine or a peroxide to facilitate the formation of the disulfide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene exerts its effects is primarily through its ability to undergo redox reactions. The disulfide bond can be reversibly oxidized and reduced, allowing it to participate in various biochemical processes. This redox activity can modulate the function of proteins and enzymes that contain cysteine residues, thereby influencing cellular signaling pathways and redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(Cyclopropylidene-λ4-sulfanediyl)dibenzene
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Ethane-1,1-diyl)-4,4’-(2-methylpropyl)dibenzene
Comparison: Compared to these similar compounds, 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is unique due to its longer alkene chain, which can impart different physical and chemical properties
Eigenschaften
CAS-Nummer |
669723-25-5 |
|---|---|
Molekularformel |
C20H24S2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
5-phenylsulfanyloct-4-en-4-ylsulfanylbenzene |
InChI |
InChI=1S/C20H24S2/c1-3-11-19(21-17-13-7-5-8-14-17)20(12-4-2)22-18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
KEDBSQXEDBMOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(CCC)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]](/img/structure/B12527987.png)
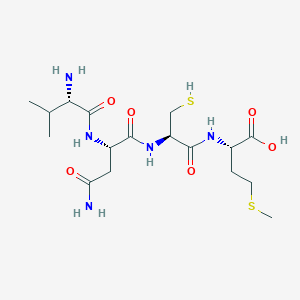

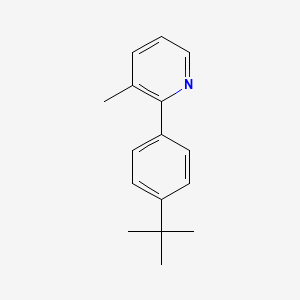
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)


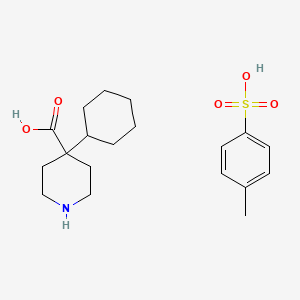
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
